Phthoramycin
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Overview
Description
Phthoramycin is a novel antibiotic compound that was discovered in the culture broth of the actinomycete strain Streptomyces sp. WK-1875. It exhibits significant antifungal activity and has been shown to inhibit the growth of various plant pathogens, including Phytophthora species . The compound has a complex structure and is known for its herbicidal activity, making it a valuable tool in agricultural and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthoramycin is produced through the fermentation of Streptomyces sp. WK-1875. The fermentation process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound . The carbon skeleton of this compound is derived from eight acetate units, six propionate units, and one isocaproate unit . The proposed biosynthetic pathway involves the incorporation of these units into the macrocyclic structure of this compound through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sp. WK-1875 in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The purified compound is further processed to ensure its stability and efficacy for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Phthoramycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antifungal and herbicidal properties. These derivatives are often tested for their efficacy against different plant pathogens and other microorganisms .
Scientific Research Applications
Phthoramycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of macrocyclic antibiotics. In biology, this compound is used to investigate the mechanisms of antifungal activity and herbicidal effects. In industry, this compound is used in the development of new agricultural products for controlling plant diseases .
Mechanism of Action
Phthoramycin exerts its effects by inhibiting cellulose biosynthesis in target organisms. This inhibition disrupts the cell wall structure of fungi and other pathogens, leading to their death . The molecular targets of this compound include enzymes involved in the biosynthesis of cellulose, such as cellulose synthase . The compound’s herbicidal activity is also attributed to its ability to inhibit cellulose biosynthesis in plants .
Comparison with Similar Compounds
Phthoramycin is unique among antibiotics due to its specific mode of action and its broad-spectrum activity against plant pathogens. Similar compounds include other macrocyclic antibiotics such as tetrin C and irumamycin, which also exhibit antifungal activity . this compound’s ability to inhibit cellulose biosynthesis sets it apart from these compounds . Additionally, this compound has a distinct chemical structure, with seven methyl groups and a hydroxy group at specific positions, which contributes to its unique biological properties .
List of Similar Compounds:- Tetrin C
- Irumamycin
- Ossamycin
- Malolactomycin A
- Liposidolide A
This compound’s unique properties and broad-spectrum activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(1S,3S,5'S,6S,6'S,8S,9E,14R,15R,17S,18R,19S,20R,21E,25S,27R,29R)-3,14,15,17,19,20-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O12/c1-8-29(41)19-31-25(3)13-17-39(51-31)21-32-27(5)33(52-39)22-40(48)28(18-24(2)23-49-40)12-10-9-11-15-37(6,46)34(43)20-30(42)26(4)36(45)38(7,47)16-14-35(44)50-32/h10,12,14,16,24-34,36,41-43,45-48H,8-9,11,13,15,17-23H2,1-7H3/b12-10+,16-14+/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,36-,37+,38+,39+,40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZCZJOQPRHLO-SMUQHDSOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1C(CCC2(O1)CC3C(C(O2)CC4(C(CC(CO4)C)C=CCCCC(C(CC(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C[C@H]1[C@H](CC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](C[C@@H](CO4)C)/C=C/CCC[C@@]([C@@H](C[C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119313-46-1 |
Source
|
Record name | Phthoramycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHTHORAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298BBM170Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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